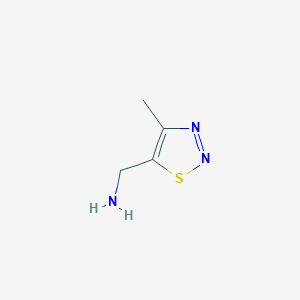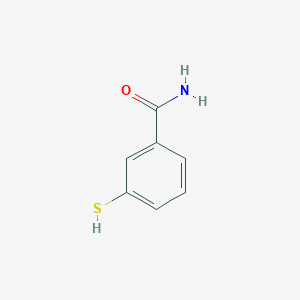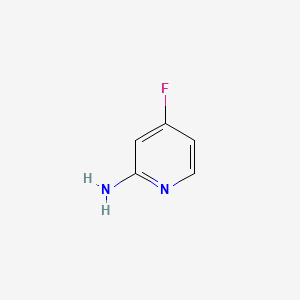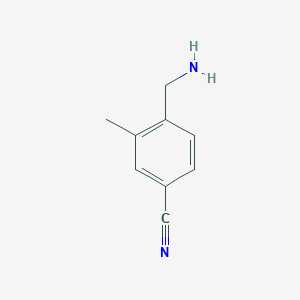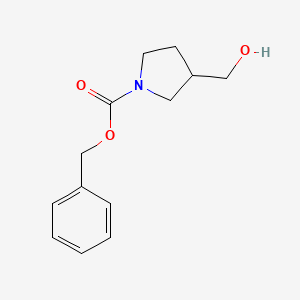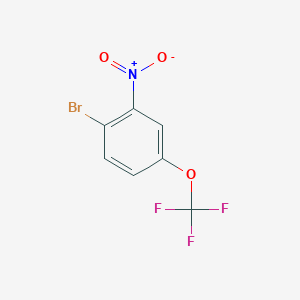
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of brominated and nitro-substituted aromatic compounds. These compounds are of interest due to their potential applications in organic synthesis, materials science, and as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly influence the electronic properties of the benzene ring and affect its reactivity.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves the use of lithiation followed by reaction with various electrophiles. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of a tribromobenzene derivative, followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating a bis(fluoromethyl)benzene with a brominating agent in acidic media . These methods suggest that the synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene could potentially be achieved through analogous strategies, involving selective bromination and nitration steps, as well as the introduction of the trifluoromethoxy group.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been extensively studied using X-ray crystallography. For instance, the structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a role in the packing of these molecules in the solid state . These interactions are likely to be present in the crystal structure of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene as well, influencing its solid-state properties.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds with nucleophiles has been explored in various studies. For example, 1-bromo-1-nitro-3,3,3-trichloropropene was found to react with alcohols and amines to yield alkoxylation and amination products . Similarly, 1-bromo-2-(trifluoromethoxy)benzene was shown to undergo lithiation and subsequent reactions to generate various phenyllithium intermediates, which could be further transformed into naphthalene derivatives . These findings suggest that 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene could also participate in nucleophilic substitution reactions, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their substituents. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in emission wavelengths and intensities between the solution and solid states . This indicates that the trifluoromethoxy and nitro groups in 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene are likely to affect its optical properties, making it a candidate for studies in photoluminescence. Additionally, the presence of the bromo group could facilitate further chemical modifications through palladium-catalyzed coupling reactions, which are commonly employed in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of the Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in this process was explored .
- Methods of Application: The process involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . High yields in arylated heteroarenes were obtained .
- Results or Outcomes: The synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application 2: Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Summary of the Application: 1-Bromo-4-(trifluoromethoxy)benzene was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 3: Synthesis of 1,2-dehydro-3-(trifluoromethoxy)benzene
- Summary of the Application: 1-Bromo-3-(trifluoromethoxy)benzene is used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 4: Synthesis of new electronically deficient atropisomeric diphosphine ligand
- Summary of the Application: 1-Bromo-3-(trifluoromethoxy)benzene is used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 5: Synthesis of 1,2-dehydro-3-(trifluoromethoxy)benzene
- Summary of the Application: 1-Bromo-3-(trifluoromethoxy)benzene is used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 6: Synthesis of new electronically deficient atropisomeric diphosphine ligand
- Summary of the Application: 1-Bromo-3-(trifluoromethoxy)benzene is used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-2-nitro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWANFWEBHKYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592994 | |
| Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
CAS RN |
95668-21-6 | |
| Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



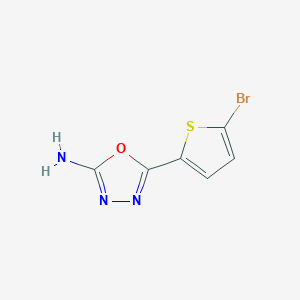
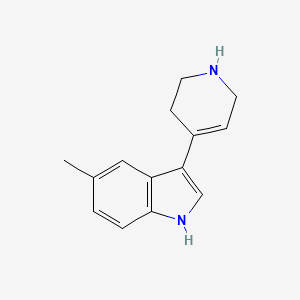

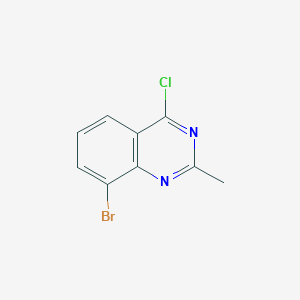
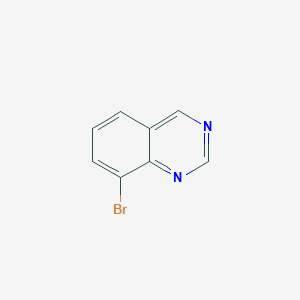


![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)
